N-(pyrrolidin-3-yl)pyrimidin-2-amine
Overview
Description
“N-(pyrrolidin-3-yl)pyrimidin-2-amine” is a chemical compound. It is a derivative of pyrimidin-2-amine . Pyrimidin-2-amine derivatives have been synthesized using various methods, including the use of magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized, and these compounds were identified as potent Mnk2 inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
“this compound” and its derivatives have been involved in various chemical reactions. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been analyzed in several studies . For example, the melting point, IR spectrum, NMR spectrum, and HRMS of these compounds have been reported .Scientific Research Applications
Synthesis Methods
- Synthesis of 2-(pyrrolidin-1-yl)pyrimidines : A method was developed for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method contributes to the field of heterocyclic chemistry and provides a pathway for creating new pyrimidine derivatives (Smolobochkin et al., 2019).
Potential Therapeutic Uses
- Cholinesterase and Aβ-Aggregation Inhibitors : A class of 2,4-disubstituted pyrimidines, including derivatives like N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, were found to be dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds show potential in treating Alzheimer’s disease by targeting multiple pathological routes (Mohamed et al., 2011).
Chemical Properties and Reactions
- Synthesis of N-Arylpyrimidin-2-amine Derivatives : New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using a Buchwald-Hartwig amination process. This research expands the library of heterocyclic compounds and demonstrates the versatility of pyrimidine in chemical synthesis (El-Deeb et al., 2008).
Biological Activities
- Antimicrobial and Antifungal Properties : Pyrimidine salts, including derivatives like 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-phenyl-amine, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Applications in Drug Discovery
- Inhibitors for Neurological Disorders : N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were identified as potent inhibitors of NF-κB inducing kinase (NIK), indicating potential use in treating psoriasis and possibly other inflammatory and neurological disorders (Zhu et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(pyrrolidin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
this compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of centriole duplication, leading to cell cycle arrest and apoptosis . At the cellular level, it has shown excellent antiproliferative activity against cancer cells .
Properties
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWNRXHXZWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950664-36-5 | |
Record name | N-(pyrrolidin-3-yl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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